molecular formula C8H18N2O B8509129 3-dimethylamino-N-isopropylpropanamide

3-dimethylamino-N-isopropylpropanamide

Cat. No. B8509129
M. Wt: 158.24 g/mol
InChI Key: KCCTXRLHDDLCIN-UHFFFAOYSA-N
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Patent
US06506939B1

Procedure details

Methyl-3-dimethylaminopropionate (131 g) is stirred as isopropylamine (71 g) as added followed by 30% methanolic sodium methoxide solution (18 g). After 3 days at ambient temperature, GC analysis indicated 98% conversion. Excess isopropylamine is evaporated off under reduced pressure leaving 3-dimethylamino-N-isopropylpropanamide (155 g) as a pale yellow oil.
Quantity
131 g
Type
reactant
Reaction Step One
Quantity
71 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
18 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][CH2:5][N:6]([CH3:8])[CH3:7].[CH:10]([NH2:13])([CH3:12])[CH3:11].C[O-].[Na+]>>[CH3:7][N:6]([CH3:8])[CH2:5][CH2:4][C:3]([NH:13][CH:10]([CH3:12])[CH3:11])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
131 g
Type
reactant
Smiles
COC(CCN(C)C)=O
Name
Quantity
71 g
Type
reactant
Smiles
C(C)(C)N
Step Two
Name
sodium methoxide
Quantity
18 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
as added
CUSTOM
Type
CUSTOM
Details
Excess isopropylamine is evaporated off under reduced pressure

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
CN(CCC(=O)NC(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 155 g
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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